

# Unambiguous Structure Elucidation of 3-Iodoaniline: A Comparative NMR Analysis

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## Compound of Interest

Compound Name: 3-Iodoaniline

Cat. No.: B1194756

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A definitive guide to the structural confirmation of **3-iodoaniline** utilizing  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. This report furnishes a comparative analysis with its structural isomers and related aniline derivatives, providing researchers, scientists, and drug development professionals with a robust framework for spectral interpretation.

The precise characterization of molecular structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous determination of molecular architecture in solution. This guide presents a detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **3-iodoaniline**, offering a clear comparison with its isomers, 2-iodoaniline and 4-iodoaniline, as well as with aniline and 3-bromoaniline. The presented data highlights the nuanced effects of substituent position and halogen identity on the magnetic environment of protons and carbons within the aniline scaffold.

## Comparative $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **3-iodoaniline** is characterized by distinct chemical shifts and coupling patterns for the aromatic protons. A comparison with its isomers and related compounds reveals the influence of the substituent's electronic effects and its position on the benzene ring.

Compound	Solvent	H-2 ( $\delta$ , ppm)	H-4 ( $\delta$ , ppm)	H-5 ( $\delta$ , ppm)	H-6 ( $\delta$ , ppm)	NH <sub>2</sub> ( $\delta$ , ppm)
3-Iodoaniline	CDCl <sub>3</sub>	7.03 (t)	6.96 (d)	6.81 (t)	6.54 (d)	3.56 (s)
2-Iodoaniline	CDCl <sub>3</sub>	7.66 (d)	6.50 (t)	7.16 (t)	6.77 (d)	4.09 (s)
4-Iodoaniline	CDCl <sub>3</sub>	6.47 (d)	7.40 (d)	7.40 (d)	6.47 (d)	3.61 (s)
Aniline	CDCl <sub>3</sub>	6.76 (d)	7.26 (t)	6.86 (t)	7.26 (t)	3.63 (s)
3-Bromoaniline	CDCl <sub>3</sub>	6.80-6.86 (m)	6.57 (d)	6.96-7.01 (t)	6.80-6.86 (m)	3.67 (s)

Table 1: <sup>1</sup>H NMR chemical shifts ( $\delta$ ) in ppm for **3-iodoaniline** and related compounds. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Data is referenced to TMS ( $\delta$  = 0.00 ppm).

## Comparative <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom in the molecule. The electronegativity and position of the iodine atom in **3-iodoaniline** significantly influence the carbon chemical shifts, particularly for the carbon atom directly bonded to the iodine (C-3).

Compound	Solvent	C-1 ( $\delta$ , ppm)	C-2 ( $\delta$ , ppm)	C-3 ( $\delta$ , ppm)	C-4 ( $\delta$ , ppm)	C-5 ( $\delta$ , ppm)	C-6 ( $\delta$ , ppm)
3-Iodoaniline	CDCl <sub>3</sub>	147.8	123.1	95.0	130.7	121.4	113.7
2-Iodoaniline	CDCl <sub>3</sub>	146.69	84.13	138.94	119.92	129.29	114.68
4-Iodoaniline	CDCl <sub>3</sub>	146.35	117.60	138.20	79.68	138.20	117.60
Aniline	CDCl <sub>3</sub>	146.57	115.12	129.30	118.40	129.30	115.12
3-Bromoaniline	CDCl <sub>3</sub>	147.5	113.1	134.8	118.4	130.2	114.8

Table 2: <sup>13</sup>C NMR chemical shifts ( $\delta$ ) in ppm for **3-iodoaniline** and related compounds. Data is referenced to the solvent signal.

## Experimental Protocols

The following is a general protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for aniline derivatives.

### Sample Preparation:

- Weigh 5-20 mg of the analytical sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Spectroscopy:

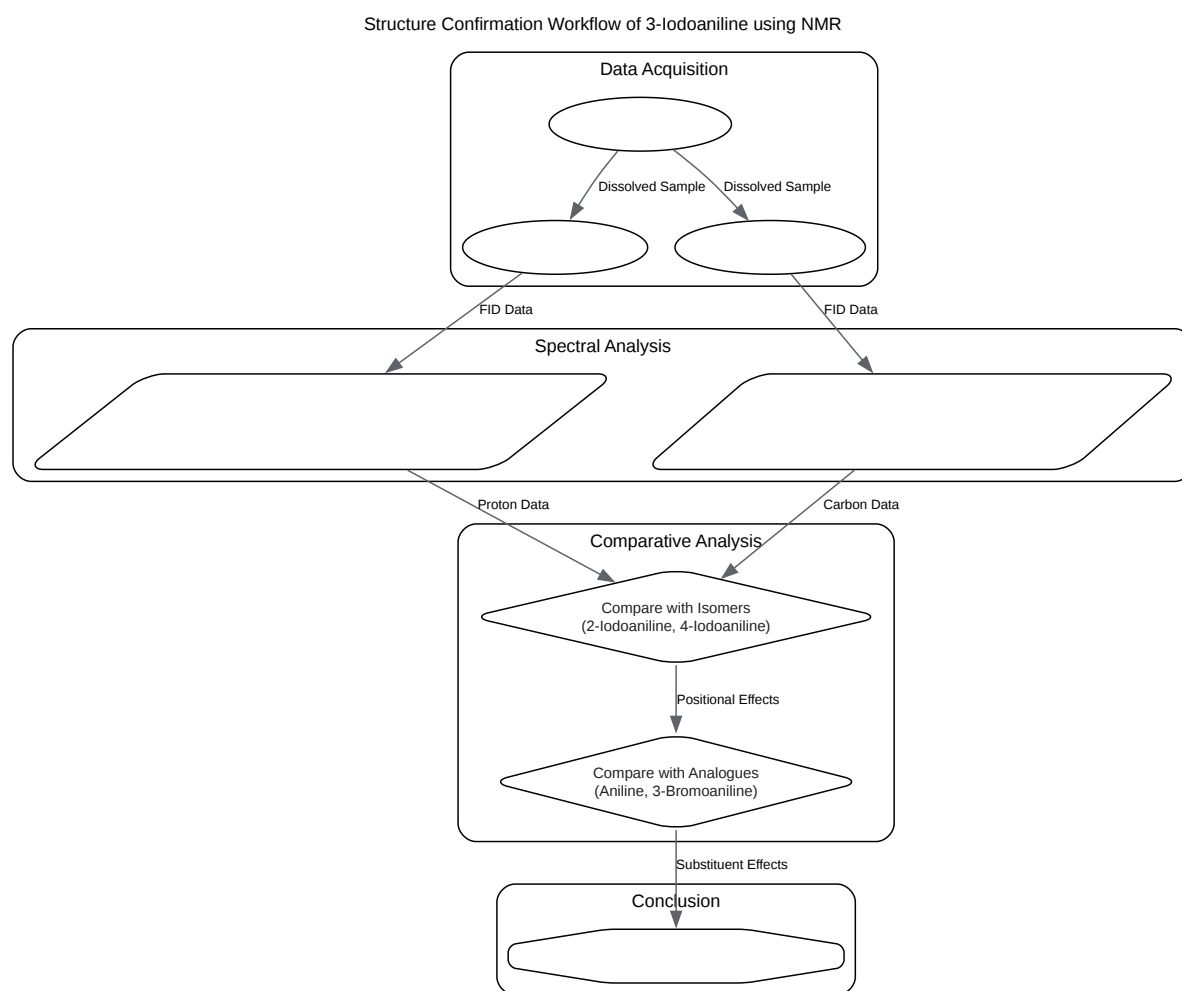
- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

#### <sup>13</sup>C NMR Spectroscopy:

- Spectrometer: 100 MHz (or higher, corresponding to the <sup>1</sup>H frequency) NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.

## Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **3-iodoaniline** using NMR spectroscopy.



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Figure 1. Logical workflow for the structural confirmation of **3-Iodoaniline** via NMR.

In conclusion, the combined analysis of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provides a powerful and unambiguous method for the structural confirmation of **3-iodoaniline**. The comparative data presented in this guide serves as a valuable resource for distinguishing it from its isomers and understanding the electronic influence of substituents on the aniline ring system.

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